

AM3102: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: AM3102

Cat. No.: B10768044

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A Comprehensive Overview of the Potent PPAR α Agonist for Drug Development Professionals

AM3102, a robust analog of the endogenous lipid messenger oleoylethanolamide (OEA), has emerged as a significant subject of interest within the scientific community, particularly in the fields of metabolic research and drug development. This technical guide provides a thorough examination of **AM3102**, consolidating key data, experimental methodologies, and an elucidation of its primary signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document aims to be a definitive resource on the core aspects of **AM3102**.

Core Quantitative Data

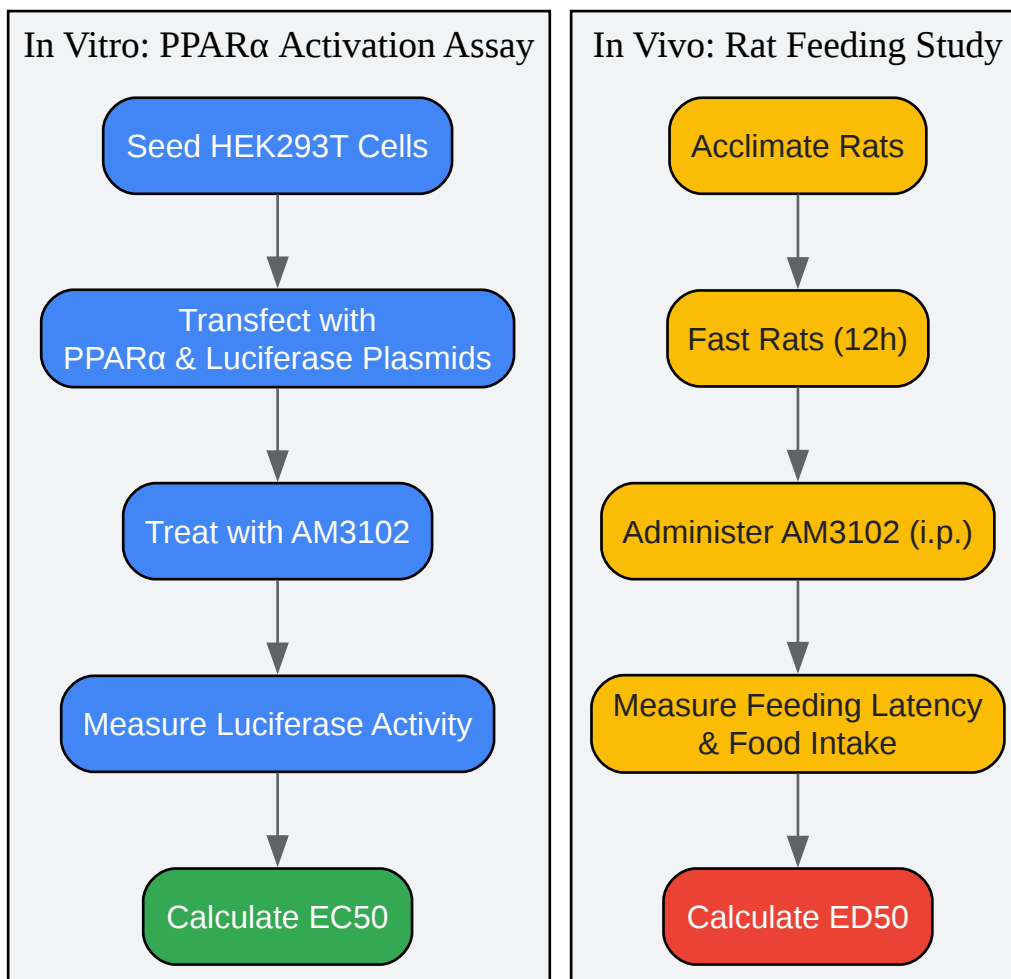
AM3102 distinguishes itself through its potent and specific activity as a Peroxisome Proliferator-Activated Receptor alpha (PPAR α) agonist. The following tables summarize the essential quantitative data that underscores its pharmacological profile.

Parameter	Value	Description
EC50	100 ± 21 nM	The half-maximal effective concentration for the transcriptional activation of the PPARα receptor.
ED50	2.4 ± 1.8 mg/kg (i.p.)	The half-maximal effective dose for prolonging feeding latency in rats following intraperitoneal injection.
Chemical Formula	C ₂₁ H ₄₁ NO ₂	The molecular formula of AM3102.
Molecular Weight	339.56 g/mol	The molecular weight of AM3102.

Mechanism of Action and Signaling Pathway

AM3102 exerts its biological effects primarily through the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Upon binding to PPARα, **AM3102** initiates a cascade of molecular events that lead to changes in gene expression, ultimately affecting physiological processes such as feeding behavior.

Activation of PPARα by **AM3102** leads to the regulation of a suite of target genes involved in fatty acid transport and oxidation. This includes the upregulation of genes encoding for proteins such as Fatty Acid Translocase (FAT/CD36), Carnitine Palmitoyltransferase 1 (CPT1), and Acyl-CoA Oxidases. The increased expression of these genes enhances the uptake and breakdown of fatty acids in tissues like the liver, leading to a reduction in circulating lipids and a shift in energy metabolism. This modulation of lipid metabolism is believed to be a key factor in the observed effects of **AM3102** on satiety and food intake.



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